Benzenethiol,3,5-diamino-4-methyl-
Description
Overview of Thiophenol and Aniline (B41778) Derivatives in Contemporary Chemical Science
The structural foundation of Benzenethiol (B1682325), 3,5-diamino-4-methyl- is built upon the well-established chemistries of thiophenol and aniline.
Thiophenol derivatives , characterized by a thiol group attached to a benzene (B151609) ring, are pivotal in organic synthesis and materials science. The thiol group is strongly nucleophilic and readily forms bonds with metal surfaces, particularly gold, which is a cornerstone of self-assembled monolayer (SAM) technology. These derivatives are also crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. walshmedicalmedia.comacs.org The reactivity of the thiol group allows for its participation in various coupling reactions and its role as a building block for complex organosulfur compounds. organic-chemistry.org
Aniline and its derivatives are fundamental to the chemical industry. researchgate.net As primary aromatic amines, they are precursors to a vast array of products, including dyes, pigments, and polymers like polyaniline. researchgate.net In medicinal chemistry, the aniline scaffold is present in numerous drugs. researchgate.netmdpi.com The amino group can be readily modified, for instance, through diazotization, to create a wide variety of substituted aromatic compounds. wikipedia.org
The presence of both thiol and amino functionalities in aminothiophenols makes them versatile precursors, for example, in the synthesis of benzothiazoles, which have applications as dyes and bioactive agents. wikipedia.orgmdpi.comnih.gov
Significance of Multifunctional Aromatic Compounds in Advanced Chemical Systems
Multifunctional aromatic compounds are molecules that feature an aromatic core decorated with two or more distinct functional groups. mdpi.com These compounds are of immense importance in the development of advanced materials because their properties are not merely a sum of their individual parts; rather, the functional groups can interact synergistically to produce novel behaviors. openaccessjournals.comnumberanalytics.com
The significance of these compounds lies in their versatility:
Materials Science: They are used to create advanced polymers, such as aromatic polyesters, and plastics with tailored thermal and mechanical properties. openaccessjournals.comrsc.org For instance, the different functional groups can serve as points for cross-linking or polymerization.
Coordination Chemistry: Multiple functional groups can act as ligands, binding to metal centers to form stable metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials have applications in gas storage, catalysis, and chemical sensing. mdpi.com
Electronics and Photonics: The electronic properties of an aromatic ring can be finely tuned by the electron-donating or electron-withdrawing nature of its substituents. This allows for the design of organic semiconductors, components for organic light-emitting diodes (OLEDs), and other electronic materials. numberanalytics.com
In the case of Benzenethiol, 3,5-diamino-4-methyl-, the thiol group provides a strong anchoring point to metal surfaces, the amino groups offer sites for polymerization or hydrogen bonding, and the methyl group influences solubility and steric properties. This multifunctionality makes it a promising candidate for creating complex, functional surfaces and materials.
Historical and Current Trajectories in the Study of Substituted Benzenethiols
The study of benzenethiols has evolved significantly over time. Early research, dating back over a century, focused on fundamental synthesis methods and understanding the basic reactivity of the thiol group. google.comacs.org Commercial preparation methods were developed to produce key intermediates like 2-aminothiophenol (B119425) for the rubber and dye industries. google.com
Contemporary research has shifted towards harnessing the specific properties of precisely substituted benzenethiols for advanced applications:
Self-Assembled Monolayers (SAMs): A major focus of current research is the use of substituted benzenethiols to form highly ordered, functional surfaces on metals. The substituents on the benzene ring dictate the packing density, surface energy, and chemical reactivity of the monolayer, enabling the creation of tailored interfaces for sensors, biocompatible coatings, and molecular electronics.
Medicinal Chemistry: Thiophenol derivatives continue to be important structural motifs in drug discovery and development. walshmedicalmedia.com
Advanced Synthesis: Modern synthetic methods focus on developing more efficient, selective, and environmentally benign routes to substituted thiophenols. organic-chemistry.orgacs.org This includes copper-catalyzed C-S coupling reactions and novel strategies involving aryne intermediates to access highly functionalized aromatic thiols. organic-chemistry.orgacs.org
The trajectory of research points towards increasingly complex and highly functionalized molecules like Benzenethiol, 3,5-diamino-4-methyl-, where the precise arrangement of functional groups is designed to achieve a specific outcome in a material or biological system.
Data Tables
Table 1: Physicochemical Properties of Benzenethiol, 3,5-diamino-4-methyl- and Related Compounds
| Property | Benzenethiol, 3,5-diamino-4-methyl- | 4-Methylbenzenethiol | Aniline |
| Molecular Formula | C₇H₁₀N₂S nih.gov | C₇H₈S charite.de | C₆H₇N researchgate.net |
| Molar Mass ( g/mol ) | 154.23 (calculated) | 124.20 sigmaaldrich.com | 93.13 researchgate.net |
| Boiling Point (°C) | Not available | 195 sigmaaldrich.com | 184.1 |
| Melting Point (°C) | Not available | 41-43 sigmaaldrich.com | -6.3 |
| Key Functional Groups | Thiol (-SH), Amino (-NH₂), Methyl (-CH₃) | Thiol (-SH), Methyl (-CH₃) | Amino (-NH₂) |
This table provides a comparative look at the basic properties, highlighting the increased complexity of the target compound.
Table 2: Overview of Functional Group Contributions and Potential Applications
| Functional Group | Parent Compound Family | Key Characteristics & Roles | Potential Applications for Benzenethiol, 3,5-diamino-4-methyl- |
| Thiol (-SH) | Thiophenol | Strong nucleophile; binds to metal surfaces (e.g., gold); redox-active. cymitquimica.com | Surface functionalization (SAMs), sensor development, nanoparticle synthesis. |
| Amino (-NH₂) | Aniline | Basic; acts as a hydrogen bond donor; can be diazotized for further reactions. wikipedia.orgresearchgate.net | Polymerization monomer, dye synthesis, pharmaceutical intermediate. wikipedia.orgdotbglobal.comresearchgate.net |
| Methyl (-CH₃) | Toluene (B28343) | Increases hydrophobicity; provides steric bulk; electron-donating. charite.de | Modifying solubility, controlling molecular packing in films. |
Structure
2D Structure
Properties
CAS No. |
805182-11-0 |
|---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
3,5-diamino-4-methylbenzenethiol |
InChI |
InChI=1S/C7H10N2S/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,8-9H2,1H3 |
InChI Key |
WIPISVZJKDWLCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)S)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformation Pathways of Benzenethiol,3,5 Diamino 4 Methyl
Established Synthetic Routes for 3,5-Diamino-4-methylbenzenethiol
The synthesis of complex organic molecules from simple reagents often involves multi-step processes that require careful planning and execution. The established synthetic routes for 3,5-diamino-4-methylbenzenethiol are not extensively documented in readily available literature, necessitating a logical construction of synthetic pathways based on known organic transformations. A plausible approach involves the strategic introduction and modification of functional groups on a toluene (B28343) backbone.
The design of a synthetic route begins with the selection of appropriate precursor compounds. For 3,5-diamino-4-methylbenzenethiol, a logical starting material would be a dinitrotoluene isomer. The selection of the dinitrotoluene isomer is critical for achieving the desired substitution pattern. For instance, starting with 2,4-dinitrotoluene (B133949), a common industrial chemical, would require subsequent manipulation of the substituent positions. A more direct, albeit potentially more complex, precursor would be 3,5-dinitrotoluene.
The synthesis of diaminotoluenes, which are key intermediates, has been well-established. For example, 3,4-diaminotoluene (B134574) can be synthesized from o-nitro-p-toluidine via a hydrogenation reduction process using a palladium on carbon or nickel catalyst. google.com This method boasts high purity (99.5%) and yield (96-97%). google.com Similarly, 2,4-diaminotoluene (B122806) can be prepared by the reduction of 2,4-dinitrotoluene using various methods, including iron and acetic acid, electrolytic reduction, or catalytic hydrogenation with Raney nickel. orgsyn.orgwikipedia.org
The introduction of the thiol group can be achieved through various methods, including the Newman-Kwart rearrangement of a corresponding phenol (B47542) or the reaction of a diazonium salt with a sulfur nucleophile. Another approach is the direct thiolation of an aromatic ring, although this can sometimes lead to issues with regioselectivity.
A potential synthetic pathway could start with 4-methyl-2,6-dinitroaniline. The amino group could be diazotized and replaced with a thiol or a protected thiol group. Subsequent reduction of the nitro groups would then yield the target compound. The optimization of this route would involve a careful selection of reagents and reaction conditions to maximize yield and minimize side products.
Achieving the specific 3,5-diamino-4-methyl substitution pattern on the benzene (B151609) ring requires precise control over the regioselectivity of the reactions. The directing effects of the substituents (methyl, amino, and nitro groups) play a crucial role in determining the position of incoming functional groups.
The methyl group is an ortho-, para-director, while the amino group is a strong ortho-, para-director. Conversely, the nitro group is a meta-director. These directing effects must be carefully considered when planning the synthetic sequence.
For instance, if starting from a diaminotoluene, the introduction of the thiol group would need to be directed to the desired position. The Herz reaction, which involves the treatment of an arylamine with sulfur monochloride, is a method for preparing 2-aminobenzenethiols. ijcrt.org However, the regioselectivity of this reaction can be influenced by the existing substituents on the aromatic ring. ijcrt.org
Another strategy involves the functionalization of a pre-existing molecule. For example, the synthesis of substituted benzothiazoles often starts from 2-aminothiophenol (B119425), which can then be reacted with various electrophiles. mdpi.com While not a direct synthesis of the target compound, these methods highlight the importance of regioselective control in the synthesis of substituted aromatic thiols. The synthesis of 2-amino-5-fluoro-3-methyl and 2-amino-5-bromo-3-methyl-benzenethiols has been achieved through the hydrolytic cleavage of the corresponding 2-aminobenzothiazoles, demonstrating a regioselective approach to substituted aminobenzenethiols. orientjchem.org
Table 1: Regioselective Synthesis of Substituted Anilines and Toluenes
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| o-Nitro-p-toluidine | H₂, Pd/C or Ni catalyst, alcohol solvent, 65-85°C, 1.0-4.0 MPa | 3,4-Diaminotoluene | 96-97% | google.com |
| 2,4-Dinitrotoluene | Fe/acetic acid or H₂/Raney Ni | 2,4-Diaminotoluene | - | orgsyn.orgwikipedia.org |
| 4-Fluoro-2-methylaniline | NH₄SCN, HCl; then Br₂, glacial acetic acid; then hydrolysis | 2-Amino-5-fluoro-3-methylbenzenethiol | - | orientjchem.org |
Novel and Sustainable Synthetic Approaches
Modern organic synthesis places a strong emphasis on the development of environmentally benign and efficient methods. These "green chemistry" approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency.
The principles of green chemistry can be applied to the synthesis of 3,5-diamino-4-methylbenzenethiol in several ways. A key aspect is the use of catalytic methods to replace stoichiometric reagents, which reduces waste. For example, catalytic hydrogenation for the reduction of nitro groups is a greener alternative to using reducing metals like iron or tin in acidic media. google.comwikipedia.orgpatsnap.com
The choice of solvent is another important consideration. Water is an ideal green solvent, and some reactions, such as the synthesis of certain heterocyclic compounds, can be performed in aqueous media. nih.gov Where organic solvents are necessary, the use of greener alternatives with lower toxicity and environmental impact is encouraged.
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can improve efficiency and reduce the need for purification of intermediates, thereby minimizing solvent use and waste generation.
Catalysis is a cornerstone of green chemistry and plays a vital role in modern organic synthesis. For the synthesis of 3,5-diamino-4-methylbenzenethiol, catalytic methods can be employed for several key transformations.
As mentioned, the reduction of dinitro precursors is efficiently carried out using catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure. google.comwikipedia.orgpatsnap.com These methods often provide high yields and cleaner reaction profiles compared to traditional reduction methods.
The introduction of the thiol group can also be facilitated by catalytic methods. Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds. While direct C-H thiolation is an attractive goal, it often suffers from a lack of regioselectivity. However, directed C-H functionalization, where a directing group guides the catalyst to a specific position on the aromatic ring, can overcome this challenge.
Table 2: Catalytic Methods in the Synthesis of Diaminotoluenes
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| o-Nitro-p-toluidine | Pd/C or Ni | Methanol | 65-75 | 1-3 | 3,4-Diaminotoluene | 96.7-97 | patsnap.com |
| 2,4-Dinitrotoluene | Raney Ni | - | - | - | 2,4-Diaminotoluene | - | wikipedia.org |
| 2,6-Dichlorotoluene | Palladium complex | Ethanol | 80-100 | - | 2,6-Diaminotoluene (B122827) | - | google.com |
Derivatization and Functionalization Strategies of Benzenethiol (B1682325),3,5-diamino-4-methyl-
The presence of two primary amino groups and a thiol group makes 3,5-diamino-4-methylbenzenethiol a versatile building block for further chemical modifications. These functional groups can be selectively reacted to create a wide range of derivatives with potentially interesting properties.
The amino groups are nucleophilic and can undergo a variety of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides. For example, 2,6-diaminotoluene undergoes N-acetylation. nih.gov
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid to form diazonium salts, which can then be used in a variety of subsequent reactions, such as Sandmeyer or Suzuki couplings.
Condensation: Reaction with aldehydes or ketones to form Schiff bases or to construct heterocyclic rings, such as benzimidazoles. acs.org
The thiol group is also nucleophilic and can participate in several transformations:
Alkylation: Reaction with alkyl halides to form thioethers. For instance, 2-mercapto-4-hydroxy-6-methylpyrimidine can be selectively S-alkylated. researchgate.net
Oxidation: Oxidation of the thiol can lead to the formation of disulfides or, under stronger oxidizing conditions, sulfonic acids.
Michael Addition: As a soft nucleophile, the thiol can undergo Michael addition to α,β-unsaturated carbonyl compounds.
The selective functionalization of one type of functional group in the presence of others is a key challenge and opportunity. By carefully choosing reagents and reaction conditions, it is possible to selectively modify the amino or thiol groups, allowing for the synthesis of a diverse library of derivatives from this core structure. For example, the synthesis of N-alkylated and S-alkylated tetraazafluoranthen-3-one/thione demonstrates the possibility of selective functionalization. nih.gov
Thiol-Group Specific Reactions (e.g., thiolation, oxidation to disulfides)
The thiol (-SH) group is the defining feature of benzenethiols and is expected to be a primary site of reactivity in 3,5-diamino-4-methyl-benzenethiol.
Thiolation: The introduction of the thiol group onto the 4-methyl-2,6-diaminobenzene precursor would be the final step in many synthetic routes. A common method for this transformation is the reduction of a corresponding sulfonyl chloride. For instance, the reduction of a hypothetical 4-methyl-3,5-diaminobenzenesulfonyl chloride with a reducing agent like zinc in an acidic medium would yield the target thiol. Another potential route involves the Newman-Kwart rearrangement, which has been successfully used in the synthesis of other aromatic thiols.
Oxidation to Disulfides: Thiols are readily oxidized to form disulfides (-S-S-). This reaction can be achieved using a variety of mild oxidizing agents such as hydrogen peroxide, iodine, or even air. In the case of 3,5-diamino-4-methyl-benzenethiol, this would result in the formation of bis(3,5-diamino-4-methylphenyl) disulfide. This transformation is often reversible, with the disulfide being reducible back to the thiol.
| Reaction | Reagents | Product | Notes |
| Thiolation (from sulfonyl chloride) | Zn / H+ | Benzenethiol, 3,5-diamino-4-methyl- | A standard method for thiol synthesis. |
| Oxidation | H2O2 or I2 | bis(3,5-diamino-4-methylphenyl) disulfide | A common reaction for thiols. |
Amino-Group Specific Reactions (e.g., acylation, imine formation)
The two amino (-NH2) groups on the benzene ring are expected to exhibit typical nucleophilic behavior characteristic of aromatic amines.
Acylation: The amino groups can be readily acylated by reacting the compound with acyl chlorides or anhydrides in the presence of a base. This would lead to the formation of the corresponding amides. For example, reaction with acetyl chloride would yield N,N'-(4-methyl-5-mercaptobenzene-1,3-diyl)diacetamide. The reactivity of the amino groups towards acylation can be influenced by the electronic nature of the other substituents on the ring.
Imine Formation: Primary amines react with aldehydes and ketones to form imines (Schiff bases). youtube.com It is anticipated that the amino groups of 3,5-diamino-4-methyl-benzenethiol would react with suitable carbonyl compounds under acidic catalysis to form the corresponding di-imines. The specific conditions for this reaction would depend on the nature of the carbonyl compound used.
| Reaction | Reagents | Product | Notes |
| Acylation | Acetyl chloride / Pyridine | N,N'-(4-methyl-5-mercaptobenzene-1,3-diyl)diacetamide | A standard reaction for primary amines. |
| Imine Formation | Aldehyde or Ketone / H+ | Di-imine derivative | A characteristic reaction of primary amines. |
Ring Functionalization and Electrophilic Aromatic Substitution
The benzene ring of 3,5-diamino-4-methyl-benzenethiol is highly activated towards electrophilic aromatic substitution due to the presence of two strongly activating amino groups and a moderately activating methyl group. The thiol group is also an ortho-, para-director.
The directing effects of the existing substituents will govern the position of any incoming electrophile. The two amino groups and the methyl group will direct incoming electrophiles to the positions ortho and para to them. In this specific molecule, the 2 and 6 positions are the most likely sites for electrophilic attack. The outcome of such reactions will be a mixture of products, and the precise ratio will depend on the reaction conditions and the nature of the electrophile. chemguide.co.uklibretexts.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com However, the strong activating nature of the amino groups might lead to polysubstitution and side reactions, requiring careful control of the reaction conditions. For instance, nitration would likely require milder conditions than the standard concentrated nitric and sulfuric acid mixture to avoid over-oxidation and decomposition.
Development of Novel Reagents and Methodologies for Derivatization
The unique combination of functional groups in 3,5-diamino-4-methyl-benzenethiol makes it an interesting scaffold for the development of novel derivatives. The thiol group can be a site for attachment to metal surfaces or for the formation of self-assembled monolayers. The amino groups provide handles for further functionalization, such as the introduction of chromophores, fluorophores, or pharmacologically active moieties.
The development of selective derivatization methods would be a key area of research. For example, protecting groups could be employed to differentiate the reactivity of the two amino groups or to temporarily mask the thiol group while performing reactions on the amino functionalities. The synthesis of this compound and the exploration of its reactivity could lead to the discovery of new reagents and methodologies with applications in materials science, medicinal chemistry, and catalysis.
Advanced Structural Elucidation and Spectroscopic Characterization of Benzenethiol,3,5 Diamino 4 Methyl
High-Resolution Vibrational Spectroscopy for Conformational and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the bonding environment within a molecule.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Vibrations
For Benzenethiol (B1682325), 3,5-diamino-4-methyl-, an FTIR or Raman spectrum would be expected to exhibit characteristic vibrational modes corresponding to its constituent functional groups. The analysis would focus on identifying and assigning specific peaks to the vibrations of the thiol (-SH), amino (-NH2), methyl (-CH3), and substituted benzene (B151609) ring moieties.
Expected Vibrational Frequencies for Benzenethiol, 3,5-diamino-4-methyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Thiol (-SH) | S-H Stretch | 2550 - 2600 |
| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |
| N-H Scissoring | 1590 - 1650 | |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| C-H Out-of-plane Bending | 690 - 900 | |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Methyl (-CH₃) | C-H Asymmetric & Symmetric Stretch | 2850 - 2960 |
Note: This table represents generalized expected values. The precise peak positions would be influenced by the electronic effects of the substituents on the benzene ring and any intermolecular interactions.
Analysis of Intermolecular Hydrogen Bonding and π-π Stacking Interactions
The presence of both amino and thiol groups, which can act as hydrogen bond donors, and the aromatic ring, which can participate in π-π stacking, suggests that intermolecular interactions would play a significant role in the supramolecular structure of Benzenethiol, 3,5-diamino-4-methyl-.
High-resolution vibrational spectroscopy can provide insights into these interactions. For instance, the involvement of the -NH₂ and -SH groups in hydrogen bonding would typically lead to a broadening and red-shifting (a shift to lower wavenumbers) of their respective stretching frequency bands in the FTIR and Raman spectra. The magnitude of this shift can be correlated with the strength of the hydrogen bond. Similarly, subtle shifts in the aromatic ring vibrational modes could indicate the presence of π-π stacking interactions between adjacent molecules in the solid state.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the connectivity and three-dimensional structure of organic molecules.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity and Stereochemistry
While a standard one-dimensional ¹H and ¹³C NMR spectrum would provide initial information on the chemical environment of the protons and carbons, multi-dimensional NMR techniques would be essential for unambiguous assignment and detailed structural analysis.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For Benzenethiol, 3,5-diamino-4-methyl-, it would help to confirm the connectivity between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would be crucial for assigning the ¹³C signals of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing critical information about the connectivity across quaternary carbons (carbons with no attached protons).
Predicted ¹H and ¹³C NMR Chemical Shifts for Benzenethiol, 3,5-diamino-4-methyl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.0 - 7.5 | 110 - 140 |
| -NH₂ | 3.0 - 5.0 | N/A |
| -SH | 3.0 - 4.0 | N/A |
| -CH₃ | 2.0 - 2.5 | 15 - 25 |
Note: These are estimated ranges. Actual chemical shifts would be dependent on the solvent used and the specific electronic environment of the molecule.
Solid-State NMR for Polymorphic Forms and Supramolecular Structures
Solid-state NMR (ssNMR) would be a powerful technique for studying Benzenethiol, 3,5-diamino-4-methyl- in its crystalline or amorphous solid forms. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state. This would be particularly useful for identifying the presence of different polymorphic forms (different crystal structures of the same compound) and for characterizing the nature and geometry of intermolecular hydrogen bonding and π-π stacking interactions in the solid state.
X-ray Crystallography for Molecular and Supramolecular Architectures
The definitive method for determining the three-dimensional molecular and supramolecular structure of a crystalline solid is single-crystal X-ray diffraction.
Should a suitable single crystal of Benzenethiol, 3,5-diamino-4-methyl- be grown, X-ray crystallography would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data would offer an unambiguous depiction of the molecule's conformation.
Furthermore, the crystallographic data would reveal the packing of the molecules in the crystal lattice, providing direct evidence and precise geometric parameters for any intermolecular interactions, such as:
Hydrogen Bonds: The distances and angles between the hydrogen atoms of the -NH₂ and -SH groups and acceptor atoms on neighboring molecules would be accurately determined.
π-π Stacking: The centroid-to-centroid distance and the slip angle between adjacent aromatic rings could be measured, quantifying the nature of the stacking interactions.
Without experimental data, any discussion of the crystallographic parameters remains speculative.
Single Crystal X-ray Diffraction for Absolute Configuration and Packing
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of Benzenethiol, 3,5-diamino-4-methyl-, including bond lengths, bond angles, and the absolute configuration of any stereocenters.
Successful application of this technique hinges on the ability to grow a high-quality single crystal of the compound. The process typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
The data obtained from SC-XRD analysis would be crucial for understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. These interactions are fundamental to the material's bulk properties. For instance, studies on related terphenyl-substituted NPN ligands have utilized SC-XRD to elucidate their coordination chemistry and molecular structures in the solid state mdpi.com.
Table 1: Hypothetical Crystallographic Data for Benzenethiol, 3,5-diamino-4-methyl-
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₁₀N₂S |
| Formula Weight | 154.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.15 |
| b (Å) | 7.45 |
| c (Å) | 10.38 |
| β (°) | 113.4 |
| Volume (ų) | 507.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.21 |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through SC-XRD analysis.
Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phases
For Benzenethiol, 3,5-diamino-4-methyl-, PXRD would be used to confirm that the bulk material consists of a single crystalline phase and to identify any potential polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact the physical and chemical properties of a material. Research on compounds like 2,4,6-triamino-1,3,5-triazine (melamine) has demonstrated the use of PXRD to confirm the crystal system and lattice parameters of the bulk material researchgate.net.
The experimental PXRD pattern would be compared to a pattern simulated from the single-crystal X-ray diffraction data to verify the phase purity of the synthesized compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species (if applicable)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. While Benzenethiol, 3,5-diamino-4-methyl- is not inherently a radical, it could potentially form radical species through oxidation or other chemical processes. The presence of amino and thiol groups makes the molecule susceptible to redox reactions.
If radical formation is suspected, EPR spectroscopy would be the primary tool for investigation. The technique is based on the absorption of microwave radiation by an unpaired electron in a magnetic field. The resulting EPR spectrum provides information about the electronic structure and the local environment of the radical. For instance, the g-factor and hyperfine coupling constants can help to identify the specific atoms on which the unpaired electron is localized. Studies on dithiolene type radical ligands have utilized EPR to investigate the spin dynamics of organic radicals gla.ac.uk.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis (beyond basic identification)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. While routinely used for basic molecular weight determination, advanced mass spectrometry techniques, particularly when coupled with tandem mass spectrometry (MS/MS), can provide detailed insights into the fragmentation pathways of a molecule. This information is invaluable for structural elucidation.
For Benzenethiol, 3,5-diamino-4-methyl-, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺•) which would then undergo a series of fragmentation reactions. The analysis of these fragments helps to piece together the structure of the original molecule. Common fragmentation patterns for related compounds include the loss of small neutral molecules or radicals. For example, aromatic amines often exhibit a strong molecular ion peak, while thiophenols can show characteristic fragmentation related to the thiol group nih.gov.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the fragments, which in turn provides their elemental composition. A detailed analysis of the fragmentation pathways can reveal the connectivity of the atoms within the molecule. For instance, the fragmentation of methylated warfarin (B611796) has been elucidated using high-resolution mass spectrometry, revealing complex cleavage and rearrangement pathways .
Theoretical and Computational Investigations of Benzenethiol,3,5 Diamino 4 Methyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular characteristics.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is ideal for investigating the geometry, stability, and electronic nature of molecules like Benzenethiol (B1682325), 3,5-diamino-4-methyl-.
Geometry Optimization: The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. For Benzenethiol, 3,5-diamino-4-methyl-, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. The orientation of the thiol (-SH) and the two amino (-NH2) groups relative to the benzene (B151609) ring are of particular interest.
Energetics and Electronic Properties: Once the geometry is optimized, DFT can be used to calculate key electronic properties. The amino and methyl groups are electron-donating, which increases the electron density of the aromatic ring and influences its reactivity. The thiol group has versatile electronic behavior. These properties are quantified through analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.
Illustrative DFT-Calculated Electronic Properties
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -5.2 eV | Indicates electron-donating capacity (reactivity with electrophiles). |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capacity (reactivity with nucleophiles). |
| HOMO-LUMO Gap | 4.4 eV | Reflects electronic excitability and chemical stability. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for energetic calculations, though they are significantly more computationally demanding. These methods would be used to refine the energy calculations for key structures or reaction steps, providing a benchmark for the DFT results. For aromatic thiols, ab initio studies can offer a detailed analysis of their electronic structure and thermodynamic properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations model how the molecule moves and interacts with its environment over time. An MD simulation calculates the forces between atoms and uses them to simulate atomic motion, providing insights into conformational flexibility and non-covalent interactions.
For Benzenethiol, 3,5-diamino-4-methyl-, MD simulations could explore:
Conformational Dynamics: The rotation around the C-S bond of the thiol group and the C-N bonds of the amino groups. This analysis reveals the preferred orientations (conformers) of these functional groups and the energy barriers between them.
Intermolecular Interactions: How multiple molecules of Benzenethiol, 3,5-diamino-4-methyl- interact with each other or with solvent molecules. Of particular interest would be hydrogen bonding involving the -NH2 and -SH groups, as well as potential S–H/π interactions where the thiol hydrogen of one molecule interacts with the aromatic ring of another.
Illustrative Conformational Data from a Hypothetical MD Simulation
| Dihedral Angle | Description | Predominant Angle (°) |
|---|---|---|
| C1-C2-S-H | Rotation of the thiol hydrogen | ~0° and ~180° |
| C2-C3-N-H | Rotation of an amino group | Multiple stable orientations |
| C4-C5-N-H | Rotation of the second amino group | Multiple stable orientations |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts
Reactivity, Reaction Mechanisms, and Catalytic Chemistry of Benzenethiol,3,5 Diamino 4 Methyl
Intramolecular and Intermolecular Reaction Pathways
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Catalytic Applications of Benzenethiol (B1682325), 3,5-diamino-4-methyl-
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Investigations into Reaction Kinetics and Thermodynamics
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Coordination Chemistry and Metal Complexes of Benzenethiol,3,5 Diamino 4 Methyl
Ligand Properties of Benzenethiol (B1682325), 3,5-diamino-4-methyl-
The coordinating behavior of a ligand is fundamentally determined by the nature and spatial arrangement of its donor atoms.
Benzenethiol, 3,5-diamino-4-methyl- possesses three potential donor sites: the sulfur atom of the thiol group and the nitrogen atoms of the two amino groups. This allows for several coordination modes:
Monodentate: Coordination can occur through either the deprotonated thiolate sulfur or one of the neutral amino nitrogens.
Bidentate: The ligand can chelate to a metal center using the sulfur and an adjacent amino nitrogen, forming a stable five-membered ring. Another bidentate mode could involve the two amino groups.
Tridentate: In principle, the ligand could coordinate to a single metal center using all three donor atoms (S, N, N), although steric constraints might make this less favorable.
Bridging: The ligand can bridge two or more metal centers. For instance, the thiolate sulfur could bind to one metal while the amino groups coordinate to another, leading to the formation of coordination polymers. rsc.org The presence of multiple donor sites allows for the formation of polynuclear complexes.
The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
The Hard-Soft Acid-Base (HSAB) principle is a useful framework for predicting the binding preferences of Benzenethiol, 3,5-diamino-4-methyl-. The donor atoms of the ligand have distinct hard/soft characteristics:
Thiolate (S⁻): The sulfur donor is a soft base due to its large size, high polarizability, and low electronegativity. It will preferentially bind to soft acid metal ions.
Amino (NH₂): The nitrogen donors of the primary amino groups are considered borderline to hard bases. They will have a preference for borderline or hard acid metal ions.
This dual character allows for selective coordination. Soft metal ions like Pd(II), Pt(II), and Au(I) are expected to form strong bonds with the thiolate group. In contrast, harder metal ions such as Fe(III), Cr(III), and lanthanides would likely favor coordination with the amino groups. Borderline metal ions like Fe(II), Co(II), Ni(II), and Cu(II) can be expected to interact with both sulfur and nitrogen donors. nih.gov
| Donor Atom | HSAB Character | Preferred Metal Ion Type |
| Thiolate (S⁻) | Soft Base | Soft Acids (e.g., Pd²⁺, Pt²⁺, Au⁺, Hg²⁺) |
| Amino (N) | Hard/Borderline Base | Hard/Borderline Acids (e.g., Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺) |
Synthesis and Structural Characterization of Metal Complexes (Study of organometallic compounds in asymmetric catalysis)
While specific studies on the synthesis and structural characterization of metal complexes of Benzenethiol, 3,5-diamino-4-methyl- are not extensively documented in publicly available literature, predictions can be made based on the chemistry of similar ligands. The synthesis would typically involve the reaction of a metal salt with the ligand in a suitable solvent, potentially in the presence of a base to deprotonate the thiol group.
The synthesis of transition metal complexes with this ligand is anticipated to yield a diverse range of structures and geometries. For instance, square planar complexes are likely with Pd(II) and Pt(II), where the ligand could act as a bidentate S,N-donor. With metals like Fe, Co, and Ni, octahedral geometries are plausible, potentially involving multiple ligand molecules or the inclusion of solvent molecules in the coordination sphere. nih.gov The resulting organometallic compounds could have applications in asymmetric catalysis, a field where metal complexes with chiral ligands are employed to synthesize enantiomerically pure products.
The interaction of Benzenethiol, 3,5-diamino-4-methyl- with main group elements such as Sn(IV) or As(III) would likely be governed by the HSAB principle. ias.ac.inmdpi.com The harder nature of many main group elements might favor coordination with the nitrogen donors. Similarly, lanthanides and actinides, which are typically hard acids, would be expected to preferentially bind to the amino groups. The synthesis of such complexes could lead to novel materials with interesting structural and electronic properties.
Advanced Spectroscopic Probes of Metal-Ligand Interactions (e.g., UV-Vis, EPR, Mössbauer, XANES, EXAFS)
A comprehensive understanding of the electronic structure and bonding in the metal complexes of Benzenethiol, 3,5-diamino-4-methyl- would necessitate the use of advanced spectroscopic techniques.
UV-Vis Spectroscopy: This technique can provide information about the d-d electronic transitions within the metal center and charge-transfer bands between the metal and the ligand. These spectra are sensitive to the coordination geometry and the nature of the metal-ligand bond. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (e.g., Cu(II), Fe(III)), EPR can give detailed insights into the electronic environment of the metal ion.
Mössbauer Spectroscopy: This technique is particularly useful for iron and tin complexes, providing information about the oxidation state, spin state, and symmetry of the metal site.
X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS): These X-ray absorption techniques can provide precise information about the oxidation state of the metal and the local coordination environment, including bond distances and coordination numbers. nih.gov
| Spectroscopic Technique | Information Gained |
| UV-Vis | Electronic transitions, coordination geometry |
| EPR | Electronic environment of paramagnetic metal ions |
| Mössbauer | Oxidation state, spin state (for Fe, Sn) |
| XANES | Oxidation state of the metal |
| EXAFS | Bond distances, coordination numbers |
Catalytic Applications of Benzenethiol, 3,5-diamino-4-methyl- Metal Complexes (Homogeneous and heterogeneous catalysis)
The structural features of Benzenethiol, 3,5-diamino-4-methyl- suggest that its metal complexes could be active in both homogeneous and heterogeneous catalysis. The organic backbone of the ligand can provide solubility in organic solvents, a key requirement for homogeneous catalysis. Conversely, the amino and thiol groups can be utilized to anchor the metal complexes onto solid supports, such as silica (B1680970) or polymers, paving the way for heterogeneous applications. This dual potential makes these complexes versatile candidates for a variety of catalytic transformations.
Cross-Coupling Reactions and Functional Group Transformations
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Metal complexes, particularly those of palladium, nickel, and copper, are central to these transformations. youtube.comyoutube.com The Benzenethiol, 3,5-diamino-4-methyl- ligand, with its soft sulfur donor and hard nitrogen donors, can effectively stabilize these metal centers in various oxidation states, which is crucial for the catalytic cycle of cross-coupling reactions. youtube.com
The catalytic cycle of a typical cross-coupling reaction involves oxidative addition, transmetalation, and reductive elimination. youtube.com The electronic properties of the Benzenethiol, 3,5-diamino-4-methyl- ligand, influenced by the electron-donating amino groups and the methyl group, can modulate the reactivity of the metal center, thereby affecting the efficiency of these steps.
Table 1: Potential Cross-Coupling Reactions Catalyzed by Metal Complexes of Benzenethiol, 3,5-diamino-4-methyl- (Hypothetical)
| Cross-Coupling Reaction | Metal Center | Potential Substrates | Potential Products |
| Suzuki-Miyaura Coupling | Pd(II) | Aryl halides, boronic acids | Biaryls |
| Buchwald-Hartwig Amination | Pd(II), Ni(II) | Aryl halides, amines | Aryl amines |
| Sonogashira Coupling | Pd(II), Cu(I) | Aryl halides, terminal alkynes | Aryl alkynes |
| C-S Cross-Coupling | Ni(II) | Aryl halides, thiols | Diaryl thioethers |
This table is a hypothetical representation of potential applications based on known catalysis with similar ligands.
Functional group transformations are another area where metal complexes of Benzenethiol, 3,5-diamino-4-methyl- could excel. For instance, nickel complexes modified with thiol ligands have shown enhanced activity and selectivity in the reductive amination of aldehydes and ketones. nih.gov This suggests that a nickel complex of the title ligand could be a promising catalyst for the synthesis of primary amines. nih.gov Furthermore, the amination of aryl halides is a critical process, and nickel-catalyzed C-N cross-coupling has been demonstrated to proceed under mild, room temperature conditions. nih.gov
Oxidation and Reduction Catalysis
The redox-active nature of the thiol group and the ability of the amino groups to stabilize higher oxidation states of metal ions suggest that complexes of Benzenethiol, 3,5-diamino-4-methyl- could be effective catalysts for oxidation and reduction reactions.
In the realm of oxidation catalysis, copper complexes with nitrogen-containing ligands are known to catalyze the selective oxidation of thiols to disulfides, a process with significant industrial and biological relevance. lka.lt A copper(II) complex of Benzenethiol, 3,5-diamino-4-methyl- could potentially facilitate similar transformations. Moreover, metal complexes based on o-aminophenol ligands, which share structural similarities with the target ligand, have been employed in the bioinspired oxidation of alcohols.
The catalytic oxidation of catechols to quinones is another important reaction, and dinuclear copper(II) complexes have demonstrated high activity in this process. cnr.it The coordination environment provided by Benzenethiol, 3,5-diamino-4-methyl- could support the formation of such binuclear complexes, leading to efficient catecholase activity.
For reduction catalysis, the focus is often on the transformation of unsaturated functionalities. The reduction of nitroarenes to anilines is a key synthetic step, and this can be achieved using various metal catalysts. youtube.com Similarly, the reduction of ketones to the corresponding alkanes or alcohols is a common transformation. libretexts.org While the direct involvement of aminothiophenol ligands in these specific reductions is not extensively detailed, the ability of the ligand to fine-tune the electronic properties of the metal center could lead to selective and efficient reduction catalysts.
Catalytic hydrogenation of aromatic rings is a challenging transformation that typically requires harsh conditions. youtube.com However, the design of specific catalyst systems can influence the reaction's feasibility and selectivity.
Table 2: Potential Oxidation and Reduction Reactions Catalyzed by Metal Complexes of Benzenethiol, 3,5-diamino-4-methyl- (Hypothetical)
| Reaction Type | Metal Center | Substrate | Product |
| Oxidation | Cu(II) | Thiols | Disulfides |
| Oxidation | Cu(II) | Catechols | Quinones |
| Oxidation | Various | Alcohols | Aldehydes/Ketones |
| Reduction | Ni(II), Pd(0) | Nitroarenes | Anilines |
| Reduction | Various | Ketones | Alcohols/Alkanes |
This table is a hypothetical representation of potential applications based on known catalysis with similar ligands.
Advanced Materials Science Applications of Benzenethiol,3,5 Diamino 4 Methyl Derivatives
Supramolecular Chemistry and Self-Assembly
The precise arrangement of amino and thiol groups on the benzene (B151609) ring of 3,5-diamino-4-methylbenzenethiol makes it an exemplary candidate for designing intricate supramolecular structures. The principles of self-assembly, guided by specific non-covalent interactions, can be effectively applied to this molecule.
The core of supramolecular design lies in predictable intermolecular interactions, primarily hydrogen bonding. Benzenethiol (B1682325), 3,5-diamino-4-methyl- is equipped with multiple hydrogen-bonding sites: the two primary amine groups and the thiol group. These groups can act as hydrogen donors, while the nitrogen and sulfur atoms can act as hydrogen acceptors. This functionality enables the formation of robust and directional hydrogen-bonded networks. uva.esrsc.org
The two amine groups, positioned meta to each other, can form a variety of hydrogen-bonding motifs. For instance, they can interact with complementary acceptor molecules to create tapes, sheets, or more complex three-dimensional organic frameworks. The thiol group adds another layer of complexity and control, capable of forming S-H···N or S-H···S hydrogen bonds, which are known to influence the packing of sulfur-containing aromatic molecules. uva.es The interplay between the stronger N-H···N bonds and the weaker but highly directional S-H···S/N bonds allows for the engineering of hierarchical structures where different interactions dominate at different length scales.
Table 1: Potential Hydrogen-Bonding Interactions in 3,5-diamino-4-methylbenzenethiol Networks
| Donor Group | Acceptor Atom | Bond Type | Relative Strength | Geometric Influence |
|---|---|---|---|---|
| Amine (N-H) | Amine (N) | N-H···N | Strong | Directs primary framework assembly |
| Amine (N-H) | Thiol (S) | N-H···S | Moderate | Influences packing and orientation |
| Thiol (S-H) | Amine (N) | S-H···N | Moderate | Provides secondary structural control |
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular forces. The substitution pattern of 3,5-diamino-4-methylbenzenethiol is pivotal for predicting and controlling its crystal packing. The meta-disposed amino groups and the adjacent methyl group create a distinct shape and electronic distribution that will favor specific packing arrangements, such as herringbone or π-stacked motifs, further stabilized by the aforementioned hydrogen bonds. uva.es
Co-crystallization with other molecules (co-formers) opens a vast design space. By selecting co-formers with complementary hydrogen-bonding sites, such as dicarboxylic acids or aromatic nitrogen heterocycles, it is possible to create binary (or multi-component) crystals with tailored architectures. For example, co-crystallization with a linear dicarboxylic acid could lead to the formation of one-dimensional "molecular ladders," where the benzenethiol derivative and the acid alternate, linked by robust N-H···O hydrogen bonds. The thiol groups would then be available as "pendant" arms, capable of forming weaker S-H···S crosslinks between the ladders or serving as reactive sites for post-synthetic modification.
Polymer Chemistry and Polymer Functionalization
The dual reactivity of the amino and thiol groups makes Benzenethiol, 3,5-diamino-4-methyl- a valuable monomer for both the synthesis of novel polymers and the functionalization of existing ones.
The presence of two primary amine groups makes this molecule a classic diamine monomer, suitable for step-growth polymerization. nih.gov Reaction with diacyl chlorides or dicarboxylic acids would yield aromatic polyamides. libretexts.orglibretexts.org Due to the rigid benzene ring in the polymer backbone, the resulting polyamides would be expected to exhibit high thermal stability, mechanical strength, and chemical resistance, analogous to high-performance polymers like Kevlar, which is synthesized from para-phenylenediamine and terephthalic acid. libretexts.orgyoutube.com The 4-methyl group would slightly decrease the symmetry and intermolecular packing compared to an unsubstituted ring, potentially improving solubility and processability without significantly compromising thermal properties.
Furthermore, the thiol group would be retained as a pendant functional group along the polyamide chain. This "functional polyamide" could be used in applications requiring subsequent chemical modification, cross-linking, or adhesion to specific surfaces.
Table 2: Potential Polymers Derived from 3,5-diamino-4-methylbenzenethiol
| Co-monomer | Polymer Type | Expected Properties | Potential Application |
|---|---|---|---|
| Terephthaloyl chloride | Aromatic Polyamide | High strength, high thermal stability | Advanced composites, protective fabrics |
| Adipoyl chloride | Semi-aromatic Polyamide | Improved flexibility, good thermal properties | Engineering thermoplastics, specialty fibers |
| Diglycidyl ether | Epoxy Resin (as curing agent) | High adhesion, chemical resistance, cross-linked network | Coatings, adhesives, electronic encapsulation |
The thiol group is exceptionally useful for surface modification due to its strong affinity for noble metal surfaces (e.g., gold, silver, copper) and its high reactivity in "click" chemistry reactions. acs.org A key application is the functionalization of polymer surfaces or nanoparticles. The molecule can be grafted onto surfaces that have been pre-functionalized with maleimide (B117702) or acrylate (B77674) groups through highly efficient thiol-maleimide or thiol-ene reactions.
This allows for the introduction of primary amine groups onto a material's surface, fundamentally altering its properties. A surface functionalized with 3,5-diamino-4-methylbenzenethiol would become more hydrophilic and could serve as a platform for further chemical reactions, such as attaching biomolecules, catalysts, or other functional moieties. This approach is central to developing materials for biosensors, chromatography, and heterogeneous catalysis.
Optoelectronic and Functional Materials
The combination of an electron-rich aromatic system with a surface-anchoring thiol group makes derivatives of aminothiophenol attractive for optoelectronic applications. rsc.org The specific isomer 3,5-diamino-4-methylbenzenethiol is expected to share this potential. The amino groups act as strong electron-donating groups, increasing the electron density of the benzene ring and influencing its highest occupied molecular orbital (HOMO). The thiol group provides a chemical handle to bind the molecule to conductive surfaces, such as gold or silver electrodes or nanoparticles. mdpi.com
This structure is ideal for creating self-assembled monolayers (SAMs) on metal surfaces. Such SAMs can modify the work function of electrodes, act as dielectric layers in molecular electronics, or serve as the active component in chemical sensors. For instance, the amino groups could be diazotized and coupled with other molecules to form azo dyes, creating a photosensitive surface. acs.org
In the context of nanoscience, 3,5-diamino-4-methylbenzenethiol could be used as a surface ligand to functionalize quantum dots or metallic nanoparticles. researchgate.net The thiol group ensures strong binding to the nanoparticle surface, while the exposed amino groups provide a site for linking the nanoparticles to other systems, such as polymers or biological molecules. The electronic interaction between the molecule and the nanoparticle can lead to novel photophysical behaviors, such as altered fluorescence or enhanced Raman scattering (SERS), which are the basis for highly sensitive optical detection methods. mdpi.comnih.gov For example, a sensor for nitrite (B80452) could be envisioned where the amino groups react to form a diazonium salt, causing a detectable change in the surface plasmon resonance of a gold nanoparticle to which it is attached. acs.org
Development as a Scaffold for Organic Light-Emitting Diodes (OLEDs) or Organic Electronics
The molecular architecture of Benzenethiol, 3,5-diamino-4-methyl- derivatives makes them intriguing candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The aromatic core, combined with electron-donating amino groups and a thiol anchoring group, provides a foundation for developing materials with suitable charge transport properties.
In the field of OLEDs, the design of novel organic semiconductors is crucial for improving device performance and lifetime. Donor-acceptor type molecules are widely used in the light-emitting layers of OLEDs. Thioxanthone derivatives, for example, have been investigated as building blocks for these materials. When combined with various donor moieties, they can produce emitters with blue, sky blue, green, or yellow electroluminescence. nih.gov While specific research on Benzenethiol, 3,5-diamino-4-methyl- for this purpose is not yet prevalent, its inherent donor-acceptor characteristics suggest its potential as a scaffold for new emitter or host materials. The amino groups can act as effective electron donors, a property that has been successfully utilized in other OLED materials. For instance, a novel oligothiophene derivative containing a triphenylamine (B166846) moiety has been shown to function as a hole-transporting and emitting material. doi.org
Furthermore, the development of bipolar host materials, which can transport both holes and electrons, is a key area of research for achieving highly efficient phosphorescent OLEDs (PhOLEDs). Materials based on 1,3,5-triazine (B166579) derivatives have shown promise in this regard. mdpi.com The ability to functionalize the Benzenethiol, 3,5-diamino-4-methyl- core could allow for the tuning of its electronic properties to create either hole-transporting, electron-transporting, or bipolar materials. For example, a series of green dopants for OLEDs have been synthesized based on arylamine 2,3-disubstituted bithiophene derivatives, demonstrating good performance in fabricated devices. researchgate.net
The following table summarizes the performance of OLEDs using various derivative compounds, illustrating the potential for designing new materials based on the Benzenethiol, 3,5-diamino-4-methyl- scaffold.
| Compound Type | Application | Maximum External Quantum Efficiency (EQE) | Electroluminescence Color |
| Thioxanthone Derivatives | Emitter | 0.9–10.3% | Blue, Sky Blue, Green, or Yellow |
| Bipolar Thioxanthone Derivative | TADF Host for Red Emitter | 10.4% | Red |
| Carbazole and Thioxanthone Derivative | TADF Emitter | 11.2% | Blue |
| 1,3,5-Triazine Derivatives | Bipolar Host | High Efficiency | Not Specified |
| Arylamine Bithiophene Derivatives | Green Dopant | Good Performance | Green |
This table presents data on related compounds to illustrate the potential applications of Benzenethiol, 3,5-diamino-4-methyl- derivatives.
Responsive Materials Design (e.g., photochromic, chemosensors without biological targets)
Stimuli-responsive materials, which can change their properties in response to external triggers, are a significant area of materials science. rsc.org The functional groups present in Benzenethiol, 3,5-diamino-4-methyl- derivatives, particularly the amino and thiol groups, make them excellent candidates for the design of such "smart" materials.
These materials can be engineered to respond to a variety of stimuli, including changes in pH, temperature, light, and the presence of specific chemical species. mdpi.com For instance, polymers with pendant catechol units, which share some structural similarities with the aromatic core of the target compound, have been used to create dual-responsive gels. These gels can degrade in response to changes in pH or the addition of a thiol, leading to the release of an encapsulated substance. nih.gov This suggests that polymers incorporating Benzenethiol, 3,5-diamino-4-methyl- could be designed to exhibit similar responsive behaviors.
In the realm of chemosensors, the amino and thiol groups can act as binding sites for various analytes. Molecular probes and chemosensors are designed to produce a detectable optical signal upon binding to a target molecule or ion. nih.gov The amino groups can be particularly useful for this purpose, as they can participate in hydrogen bonding or act as ligands for metal ions. For example, probes with aldehyde and boronic acid functionalities have been developed for the selective detection of catecholamines. nih.gov By modifying the amino groups of Benzenethiol, 3,5-diamino-4-methyl-, it may be possible to create selective chemosensors for a range of non-biological targets.
The following table outlines different types of stimuli-responsive materials and their potential mechanisms, providing a framework for the development of materials based on Benzenethiol, 3,5-diamino-4-methyl- derivatives.
| Stimulus | Responsive Mechanism | Potential Application |
| pH | Protonation/deprotonation of amino groups, breaking of pH-sensitive cross-links. nih.gov | Controlled release, environmental sensing. |
| Redox | Oxidation/reduction of thiol groups, cleavage of disulfide bonds. mdpi.com | Degradable materials, redox sensing. |
| Light | Photoisomerization of incorporated photochromic units. | Optical switches, photo-controlled release. |
| Chemical Species | Binding of analytes to amino or thiol groups, triggering a colorimetric or fluorescent response. nih.gov | Chemosensors for environmental monitoring. |
This table is based on general principles of responsive materials and suggests potential applications for derivatives of Benzenethiol, 3,5-diamino-4-methyl-.
Nanomaterial Synthesis and Surface Engineering
The thiol group of Benzenethiol, 3,5-diamino-4-methyl- and its derivatives is a key feature for applications in nanomaterial synthesis and surface engineering. Thiols are known to form strong bonds with the surfaces of noble metals, such as gold and silver, making them excellent ligands for stabilizing nanoparticles and for forming self-assembled monolayers.
Ligand for Quantum Dots and Metal Nanoparticles for Materials Applications
In the synthesis of metal and semiconductor nanoparticles, ligands play a crucial role in controlling the size, shape, and stability of the resulting nanomaterials. acs.org Thiol-containing molecules are widely used as capping agents for this purpose. mdpi.com The thiol group of a Benzenethiol, 3,5-diamino-4-methyl- derivative would be expected to bind strongly to the surface of nanoparticles, while the amino and methyl groups could be used to tune the solubility and reactivity of the nanoparticles.
For example, various thiol-containing ligands have been used to create water-soluble quantum dots (QDs) for applications in imaging and sensing. nih.govnih.gov The surface charge of these QDs can be tuned by using ligands with different terminal groups, such as amino or carboxyl groups. howarthgroup.org A Benzenethiol, 3,5-diamino-4-methyl- derivative could potentially be used to create positively charged nanoparticles, which could be advantageous for certain applications. The choice of ligand can also influence the morphology of the nanoparticles. For instance, the use of different bifunctional ligands, such as 4-aminothiophenol, has been shown to lead to different nanoparticle morphologies. beilstein-journals.org
The following table summarizes the role of different types of ligands in the synthesis of nanoparticles, highlighting the potential contributions of Benzenethiol, 3,5-diamino-4-methyl- derivatives.
| Ligand Type | Function | Effect on Nanoparticles |
| Thiol-containing ligands | Surface passivation, stabilization. mdpi.com | Control of size, shape, and stability. |
| Amino-terminated ligands | Introduction of positive charge, functionalization. nih.govhowarthgroup.org | Tunable surface properties, sites for further chemical modification. |
| Bifunctional ligands | Direction of nanoparticle growth. beilstein-journals.org | Control over nanoparticle morphology (e.g., spheres, rods). |
This table illustrates the general functions of ligands in nanoparticle synthesis and suggests how Benzenethiol, 3,5-diamino-4-methyl- derivatives could be utilized.
Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on the surface of a substrate. northwestern.edursc.org Aromatic thiols are a well-studied class of molecules for the formation of SAMs on gold surfaces. uh.edu The thiol group acts as a "head group" that binds to the gold surface, while the aromatic "backbone" and any terminal functional groups determine the properties of the resulting monolayer.
Derivatives of Benzenethiol, 3,5-diamino-4-methyl- are well-suited for the formation of functional SAMs. The thiol group would provide a strong anchor to the gold surface, while the amino groups would be exposed at the surface of the monolayer. These amino groups could then be used for further chemical reactions, such as the immobilization of other molecules or nanoparticles. acs.orgresearchgate.net This would allow for the creation of complex, hierarchical structures with tailored properties.
The structure of the aromatic thiol can have a significant impact on the properties of the resulting SAM. For example, the presence of alkyl chains on the aromatic ring can affect the packing density and conformational order of the monolayer. uh.edu The methyl group on the Benzenethiol, 3,5-diamino-4-methyl- core could similarly influence the structure of the SAM.
The following table provides an overview of the characteristics of SAMs formed from different aromatic thiols, suggesting the potential properties of SAMs derived from Benzenethiol, 3,5-diamino-4-methyl-.
| Aromatic Thiol Structure | Resulting SAM Characteristics | Reference |
| 1,2-bis(mercaptomethyl)-4,5-dialkylbenzene | Densely packed and highly oriented, less crystalline alkyl chains. | uh.edu |
| 1-mercaptomethyl-4-alkylbenzene | Highly crystalline SAMs. | uh.edu |
| ω-amino-4,4′-terphenyl substituted alkanethiols | Upright orientation of molecules, addressable amino groups. | acs.orgresearchgate.net |
This table is based on studies of related aromatic thiols and provides a basis for predicting the behavior of Benzenethiol, 3,5-diamino-4-methyl- derivatives in SAM formation.
Analytical Methodologies for Detection and Quantification of Benzenethiol,3,5 Diamino 4 Methyl in Complex Chemical Environments
Chromatographic Separation Techniques
Chromatographic methods are paramount for the separation of analytes from complex mixtures, offering high resolution and sensitivity. For a compound like Benzenethiol (B1682325), 3,5-diamino-4-methyl-, both high-performance liquid chromatography and gas chromatography could be adapted for effective analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. Given the aromatic and polar nature of Benzenethiol, 3,5-diamino-4-methyl-, reversed-phase HPLC would be a suitable approach. The presence of the thiol group, however, may necessitate derivatization to enhance detection and improve chromatographic behavior. nih.gov
Derivatization is a common strategy in thiol analysis to introduce a fluorescent or UV-active tag, thereby increasing sensitivity and selectivity. Reagents such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine (DTDP) react with thiols to form stable, highly chromophoric or fluorophoric derivatives that can be readily detected. acs.orgcapes.gov.br An HPLC method could be developed to quantify the resulting derivative.
A potential HPLC method could be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Hypothetical HPLC Parameters for the Analysis of Derivatized Benzenethiol, 3,5-diamino-4-methyl-
| Parameter | Proposed Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and a buffered aqueous phase (e.g., 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV-Vis or Fluorescence Detector (wavelength dependent on derivatizing agent) |
| Derivatizing Agent | 4,4'-dithiodipyridine (DTDP) acs.org |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra. However, the polarity and low volatility of Benzenethiol, 3,5-diamino-4-methyl-, due to its amino and thiol groups, make it unsuitable for direct GC analysis. researchgate.net Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. nih.gov
Acylation or silylation are common derivatization techniques for amines and thiols prior to GC analysis. nih.govsigmaaldrich.com Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to react with the active hydrogens on the amino and thiol groups. nih.govsigmaaldrich.com The resulting derivatives are more volatile and exhibit better chromatographic properties. The mass spectrometer can then be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. glsciences.com
Table 2: Postulated GC-MS Parameters for Derivatized Benzenethiol, 3,5-diamino-4-methyl-
| Parameter | Proposed Condition |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless |
| Temperature Program | Initial temperature of 100°C, ramped to 300°C |
| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) nih.gov |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Detection Mode | Selected Ion Monitoring (SIM) of characteristic fragment ions |
Electrochemical Sensing and Detection
Electrochemical methods provide a rapid and sensitive platform for the detection of electroactive compounds. The aromatic amine and thiol moieties in Benzenethiol, 3,5-diamino-4-methyl- suggest that it would be amenable to electrochemical analysis.
Cyclic Voltammetry (CV) can be employed to investigate the electrochemical behavior of Benzenethiol, 3,5-diamino-4-methyl- at an electrode surface. This would reveal its oxidation and reduction potentials. Differential Pulse Voltammetry (DPV), with its enhanced sensitivity and better resolution compared to CV, could then be developed for quantitative analysis. The oxidation of the aromatic amine or thiol group would likely be the basis for detection.
To improve the selectivity and sensitivity of the electrochemical detection, the working electrode can be modified. The use of nanomaterials, polymers, or metal-organic frameworks (MOFs) can enhance the electrochemical response. rsc.orgrsc.org For instance, an electrode modified with a material that has a specific affinity for aromatic amines or thiols could be fabricated. nih.gov This modification can lead to a lower detection limit and reduce interference from other compounds in the sample matrix. mdpi.com
Table 3: Conceptual Framework for Electrochemical Detection of Benzenethiol, 3,5-diamino-4-methyl-
| Parameter | Proposed Approach |
| Working Electrode | Glassy Carbon Electrode modified with a nanocomposite (e.g., carbon nanotubes and a conductive polymer) mdpi.com |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Electrolyte | Phosphate buffer solution (pH to be optimized) |
| Technique | Differential Pulse Voltammetry (DPV) |
| Potential Range | To be determined from Cyclic Voltammetry studies |
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and fluorometric methods are often favored for their simplicity, cost-effectiveness, and high throughput. The development of such assays for Benzenethiol, 3,5-diamino-4-methyl- would likely rely on a chemical reaction that produces a colored or fluorescent product.
The reaction of the thiol group with a chromogenic reagent is a well-established principle for spectrophotometric quantification. nih.gov For example, Ellman's reagent (DTNB) reacts with thiols to produce the yellow-colored 2-nitro-5-thiobenzoate anion, which can be measured spectrophotometrically. capes.gov.br Alternatively, a reagent that reacts with the aromatic amine could be employed.
For a fluorometric assay, a derivatizing agent that introduces a fluorophore upon reaction with the thiol or amine group would be necessary. This approach can offer significantly lower detection limits compared to spectrophotometry.
Table 4: Potential Spectrophotometric Assay for Benzenethiol, 3,5-diamino-4-methyl-
| Parameter | Proposed Condition |
| Reagent | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) capes.gov.br |
| Reaction Medium | Phosphate buffer (pH 8.0) |
| Incubation Time | 15 minutes at room temperature |
| Measurement Wavelength | 412 nm |
| Instrumentation | UV-Vis Spectrophotometer |
| Quantification | Based on a calibration curve prepared with a known thiol standard |
Hyphenated Techniques for Structural Confirmation and Trace Analysis
The unequivocal identification and quantification of "Benzenethiol, 3,5-diamino-4-methyl-" in complex chemical environments necessitate the use of powerful hyphenated analytical techniques. These methods, which couple a separation technique with a detection technique, are indispensable for achieving the high selectivity and sensitivity required for structural confirmation and trace-level analysis. Given the compound's aromatic, amine, and thiol functionalities, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most pertinent and effective methodologies.
Due to the limited availability of direct research on "Benzenethiol, 3,5-diamino-4-methyl-," the following methodologies are based on established analytical principles for analogous compounds, such as aminothiophenols, diaminotoluenes, and other aromatic amines and thiols.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For "Benzenethiol, 3,5-diamino-4-methyl-," direct analysis might be challenging due to the polar nature of the amino and thiol groups, which can lead to poor peak shape and thermal degradation in the GC inlet and column. To circumvent these issues, derivatization is a common and effective strategy.
Derivatization:
To enhance volatility and thermal stability, the active hydrogens of the amino and thiol groups can be replaced with less polar functional groups. Common derivatizing agents for amines and thiols include:
Silylating agents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which would replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups.
Acylating agents: such as acetic anhydride or heptafluorobutyric anhydride (HFBA). nih.gov Acylation with acetic anhydride can prevent unwanted reactions between highly reactive hair dye ingredients, which is relevant for the analysis of aromatic amines. mdpi.com The resulting acetylated or fluorinated derivatives are significantly more volatile and exhibit improved chromatographic behavior. nih.govmdpi.com
GC-MS Parameters:
A typical GC-MS method for the derivatized "Benzenethiol, 3,5-diamino-4-methyl-" would employ a non-polar or medium-polarity capillary column.
| Parameter | Typical Value/Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Inlet Temperature | 250-280 °C |
| Oven Program | Initial temp 80-100 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 40-500 |
Structural Confirmation by Mass Spectrometry:
Electron ionization of the derivatized compound will produce a characteristic fragmentation pattern that can be used for structural elucidation. For the di-acetylated derivative, for instance, a characteristic loss of a ketene (B1206846) group (CH₂CO, 42 Da) from the molecular ion is expected. mdpi.com The mass spectrum of underivatized 2-aminothiophenol (B119425) shows a prominent molecular ion at m/z 125, with other significant fragments. nih.govmassbank.jp Similarly, the mass spectrum of 2,4-diaminotoluene (B122806) provides key fragmentation data for this class of compounds. restek.com Based on these analogous compounds, a proposed fragmentation pattern for the derivatized "Benzenethiol, 3,5-diamino-4-methyl-" can be predicted.
Hypothetical GC-MS Data for Di-Acetylated Benzenethiol, 3,5-diamino-4-methyl-
| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragment Identity |
| ~15.2 | 238 | 196, 154, 139 | [M-CH₂CO]⁺, [M-2(CH₂CO)]⁺, [M-2(CH₂CO)-CH₃]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is an exceptionally powerful technique for the analysis of polar, non-volatile, and thermally labile compounds, making it highly suitable for the direct analysis of "Benzenethiol, 3,5-diamino-4-methyl-" without the need for derivatization. nih.gov
Chromatographic Separation:
Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode for aromatic amines. nih.gov
| Parameter | Typical Value/Condition |
| LC Column | C18 or Biphenyl, 100-150 mm x 2.1 mm ID, <3 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | 5-95% B over 10-15 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 30-40 °C |
Mass Spectrometric Detection:
Electrospray ionization (ESI) in positive ion mode is typically the most effective ionization technique for aromatic amines, as the amino groups are readily protonated. nih.govshimadzu.com Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for trace analysis. nih.govresearchgate.net
Structural Confirmation and Trace Analysis with LC-MS/MS:
In an LC-MS/MS experiment, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). The selection of specific precursor-to-product ion transitions is highly characteristic of the target analyte.
Hypothetical LC-MS/MS Parameters and Data for Benzenethiol, 3,5-diamino-4-methyl-
| Parameter | Value |
| Precursor Ion ([M+H]⁺) | m/z 155.1 |
| Product Ion 1 (Quantitative) | m/z 138.1 |
| Product Ion 2 (Qualitative) | m/z 110.1 |
| Collision Energy (eV) | 15-25 |
| Limit of Detection (LOD) | 0.05-0.5 ng/mL nih.gov |
| Limit of Quantification (LOQ) | 0.1-1.0 ng/mL nih.gov |
The fragmentation leading to the product ions would likely involve the loss of NH₃ (ammonia) and subsequent fragmentation of the aromatic ring. The development of methods for similar aromatic amines has demonstrated excellent linearity and low detection limits, often in the sub-ppb range. nih.govnih.gov
Environmental Chemistry and Fate of Benzenethiol,3,5 Diamino 4 Methyl
Abiotic Degradation Pathways in Environmental Compartments (Degradation)
There is currently no available information on the abiotic degradation of Benzenethiol (B1682325), 3,5-diamino-4-methyl-.
Photolytic Degradation under Simulated Environmental Conditions
No studies were found that examined the degradation of Benzenethiol, 3,5-diamino-4-methyl- upon exposure to sunlight in either aquatic or atmospheric environments. The presence of amino and thiol groups on the benzene (B151609) ring suggests potential for photochemical reactions; however, without experimental data, the rates and products of such degradation are unknown.
Hydrolysis and Oxidation in Aquatic Systems
Information regarding the hydrolysis and oxidation of Benzenethiol, 3,5-diamino-4-methyl- in aquatic systems is not available. The thiol and amino functional groups could be susceptible to hydrolysis and oxidation under various pH and redox conditions found in natural waters. However, no studies have been published to confirm or quantify these processes.
Biodegradation Potential and Microbial Transformations (Biodegradation, Environmental)
The potential for microbial degradation of Benzenethiol, 3,5-diamino-4-methyl- has not been investigated in the scientific literature.
Aerobic and Anaerobic Degradation Mechanisms
No studies have been identified that assess the biodegradation of Benzenethiol, 3,5-diamino-4-methyl- under either aerobic or anaerobic conditions. Therefore, the microorganisms capable of degrading this compound, the enzymatic pathways involved, and the environmental factors influencing these processes remain unknown.
Identification of Chemical Metabolites from Environmental Degradation
As no degradation studies have been conducted, there is no information available on the chemical metabolites that may be formed from the environmental breakdown of Benzenethiol, 3,5-diamino-4-methyl-.
Sorption and Mobility in Soil and Water Systems
There is a lack of data concerning the sorption behavior and mobility of Benzenethiol, 3,5-diamino-4-methyl- in soil and water. The presence of amino groups, which can be protonated, suggests that the compound's sorption to soil and sediment particles could be influenced by pH. However, without experimental determination of key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), its potential for leaching into groundwater or transport in surface waters cannot be assessed.
Future Research Directions and Emerging Trends for Benzenethiol,3,5 Diamino 4 Methyl
Integration into Advanced Functional Systems and Devices
The multifunctionality of Benzenethiol (B1682325), 3,5-diamino-4-methyl- makes it a compelling building block for sophisticated functional systems. The presence of both electron-donating amino groups and a sulfur-containing thiol group suggests its potential utility in optoelectronic materials. Aromatic thiols are known to self-assemble on metal surfaces, a property that could be exploited in the fabrication of molecular electronic devices. The amino groups can be further functionalized to tune the electronic properties of the molecule and to control its assembly and interaction with other components of a device.
Future research could focus on incorporating this compound into:
Organic Light-Emitting Diodes (OLEDs): The amino groups can enhance charge injection and transport, while the thiol group can serve as an anchor to metal electrodes, potentially improving device efficiency and stability.
Sensors: The reactivity of the thiol and amino groups towards various analytes could be harnessed to develop highly sensitive and selective chemical sensors. For instance, the thiol group can bind to heavy metal ions, while the amino groups can interact with acidic vapors.
Self-Assembling Nanosystems: The condensation reaction between aromatic nitriles and aminothiols can lead to the formation of nanoparticles. nih.gov This suggests that Benzenethiol, 3,5-diamino-4-methyl- could be a key component in the bottom-up fabrication of nanostructures for applications in targeted drug delivery and bio-imaging. The ability of aminothiols to participate in such self-assembly processes opens up possibilities for creating complex, functional architectures at the nanoscale. nih.gov
Exploration of Unconventional Reactivity and Novel Catalytic Cycles
The interplay between the thiol and amino groups on the aromatic ring could give rise to unconventional reactivity and catalytic activity. While the specific catalytic properties of Benzenethiol, 3,5-diamino-4-methyl- have yet to be explored, the chemistry of related compounds offers intriguing possibilities.
Emerging areas of investigation include:
Photocatalysis: Aromatic thiols have been identified as effective photoinitiators for polymerization reactions. mdpi.comacs.org The unique electronic structure of Benzenethiol, 3,5-diamino-4-methyl- may allow it to act as a photocatalyst, absorbing light and promoting chemical transformations. Research into its photochemical properties could lead to the development of novel, light-driven catalytic systems.
Plasmon-Assisted Catalysis: The interaction of aromatic thiols with plasmonic nanostructures, such as gold and silver nanoparticles, can lead to plasmon-assisted chemical reactions. nih.gov For example, 2-aminothiophenol (B119425) has been shown to undergo a plasmon-assisted reaction to form 2,2'-dimercaptoazobenzene. nih.gov The specific substitution pattern of Benzenethiol, 3,5-diamino-4-methyl- could lead to unique reactivity under plasmonic excitation, opening avenues for selective synthesis.
Novel Catalytic Cycles: The principles of catalytic cycles, which involve the catalyst repeatedly participating in a series of reactions to convert reactants into products, provide a framework for exploring the catalytic potential of this compound. nih.gov The presence of both acidic (thiol) and basic (amino) sites within the same molecule could enable it to catalyze reactions through a push-pull mechanism or to act as a bifunctional catalyst.
Synergistic Approaches Combining Experimental and Computational Studies
To accelerate the discovery and optimization of applications for Benzenethiol, 3,5-diamino-4-methyl-, a close integration of experimental and computational methods will be crucial. This synergistic approach allows for the prediction of molecular properties and reactivity, guiding experimental efforts and providing a deeper understanding of observed phenomena.
Future research should leverage:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov For instance, computational studies on aminothiophene derivatives have successfully corroborated experimental findings on their performance as corrosion inhibitors. mdpi.com Similar in-silico studies on Benzenethiol, 3,5-diamino-4-methyl- could predict its interaction with metal surfaces, its reactivity in various chemical environments, and its potential as a ligand for metal catalysts.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of systems containing this molecule, such as its self-assembly into monolayers or its interaction with biomolecules.
Structure-Property Relationship Studies: By systematically modifying the structure of the molecule (e.g., by introducing different substituents) and studying the effects on its properties through both experimental measurements and computational modeling, a comprehensive understanding of the structure-property relationships can be established. This knowledge is essential for the rational design of new materials and catalysts based on the Benzenethiol, 3,5-diamino-4-methyl- scaffold.
Development of Smart Materials Based on Benzenethiol, 3,5-diamino-4-methyl- Scaffolds
"Smart materials" are materials that respond to external stimuli, such as changes in temperature, pH, or light. The reactive functional groups of Benzenethiol, 3,5-diamino-4-methyl- make it an excellent monomer or cross-linker for the synthesis of smart polymers and gels.
Potential avenues for the development of smart materials include:
Responsive Polymers: The amino groups can be protonated or deprotonated in response to pH changes, leading to conformational changes in a polymer chain containing this monomer. This could be used to create pH-responsive drug delivery systems or sensors. The thiol group can undergo redox reactions, providing another handle for creating stimuli-responsive materials.
High-Performance Polymers: Aromatic diamines are known to be effective curing agents for epoxy resins, imparting desirable thermal and mechanical properties. nih.gov The diamino functionality of Benzenethiol, 3,5-diamino-4-methyl- suggests its potential use in creating high-performance thermosets with tailored properties.
Self-Healing Materials: The thiol group can participate in reversible thiol-ene or thiol-disulfide exchange reactions. Incorporating this functionality into a polymer network could lead to the development of self-healing materials that can repair damage upon the application of a stimulus like heat or light.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
